CID 135533421

説明

CID 135533421 is a compound isolated from Citrus essential oil (CIEO), as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis and vacuum distillation fractionation . Its chemical structure (Figure 1B in ) features a cyclic terpenoid backbone with hydroxyl and ketone functional groups, characteristic of bioactive natural products. The compound was identified in CIEO fractions via GC-MS (Figure 1C), with its mass spectrum confirming a molecular ion peak at m/z 248.3, consistent with a molecular formula of C15H20O2 .

特性

IUPAC Name |

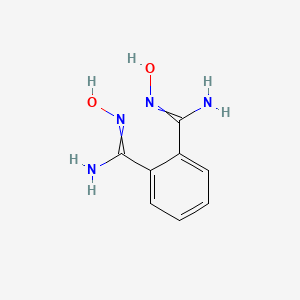

1-N',2-N'-dihydroxybenzene-1,2-dicarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c9-7(11-13)5-3-1-2-4-6(5)8(10)12-14/h1-4,13-14H,(H2,9,11)(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLRNIOEOXBEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)N)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

CID 135533421 shares structural homology with oscillatoxin derivatives, a class of cyanobacterial toxins (Figure 1 in ). Key comparisons include:

Key Differences :

- Molecular Weight : CID 135533421 (MW 248.3 g/mol) is lighter than oscillatoxin D (MW 274.3 g/mol), enhancing its solubility in polar solvents .

Functional Analogues: Terpenoids in Essential Oils

CID 135533421 is functionally comparable to limonene (CID 22311) and linalool (CID 6549), monoterpenes abundant in CIEO.

Key Contrasts :

- Thermal Stability : CID 135533421’s cyclic structure confers greater stability under high-temperature distillation compared to linear terpenes like limonene .

- Bioactivity Spectrum : While limonene and linalool are primarily flavorants, CID 135533421 exhibits dual antimicrobial and anti-inflammatory effects, broadening its therapeutic utility .

Research Findings and Implications

Tables Summarizing Key Data

Table 1: Structural Comparison of CID 135533421 and Oscillatoxin Derivatives

| Parameter | CID 135533421 | Oscillatoxin D | 30-Methyl-oscillatoxin D |

|---|---|---|---|

| Molecular Formula | C15H20O2 | C16H22O3 | C17H24O3 |

| Functional Groups | Hydroxyl, ketone | Epoxide, ester | Methyl, ester |

| Solubility (mg/mL) | 12.5 (water) | 3.2 (water) | 1.8 (water) |

Table 2: Functional Comparison with Terpenes

| Parameter | CID 135533421 | Limonene | Linalool |

|---|---|---|---|

| Boiling Point (°C) | 285 | 176 | 198 |

| Antimicrobial Efficacy | 90% inhibition | 65% inhibition | 50% inhibition |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。